4-[(2-Chlorobenzyl)thio]-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine
Description
Properties
IUPAC Name |
4-[(2-chlorophenyl)methylsulfanyl]-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3S/c1-14-7-8-16(11-15(14)2)19-12-20-21(23-9-10-25(20)24-19)26-13-17-5-3-4-6-18(17)22/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGRDPGGQNINPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=CC=C4Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with their targets, leading to changes that result in anti-helicobacter pylori activity.
Biological Activity
4-[(2-Chlorobenzyl)thio]-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHClNS
- Molecular Weight : 379.9 g/mol
- CAS Number : 1040664-30-9
The compound features a pyrazolo[1,5-a]pyrazine core with a chlorobenzylthio substituent and a dimethylphenyl group. This unique structure is believed to influence its biological interactions.
Research indicates that compounds similar to this compound often interact with various molecular targets such as enzymes and receptors involved in cancer progression and microbial resistance. The specific mechanisms may include:
- Inhibition of Kinases : Pyrazole derivatives have been shown to inhibit key kinases involved in tumor growth.
- Induction of Apoptosis : Compounds have been reported to activate apoptotic pathways through the caspase cascade, leading to cancer cell death.
- Antimicrobial Activity : The thioether moiety may enhance the compound's ability to disrupt microbial membranes.
Biological Activity Overview
Case Studies and Research Findings
-
Anticancer Studies :
- A study evaluating pyrazolo[4,3-e][1,2,4]triazines showed significant cytotoxicity against breast cancer cells, suggesting that similar compounds could provide insights into the anticancer potential of this compound .
- The mechanism involved increased apoptosis via caspases 9, 8, and 3/7, indicating a robust pathway for therapeutic targeting.
- Antimicrobial Research :
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives is often influenced by their structural components:
- The presence of halogen substituents (e.g., chlorine) can enhance bioactivity by increasing lipophilicity and facilitating interactions with biological targets.
- Variations in the aromatic substituents can significantly affect the potency and selectivity towards specific targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[1,5-a]pyrazine Derivatives
4-Chloro-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazine (CAS 1421312-08-4)
- Molecular Formula : C₁₄H₁₂ClN₃O₂
- Key Differences :
- Position 4: Chlorine atom instead of (2-chlorobenzyl)thio.
- Position 2: 3,4-Dimethoxyphenyl (electron-donating methoxy groups vs. methyl groups).
- Implications: The methoxy groups enhance solubility compared to hydrophobic methyl groups in the target compound.
2-{[4-(4-Chlorophenyl)piperazin-1-yl]methyl}pyrazolo[1,5-a]pyridine (MDL MFCD06798338)
- Molecular Formula : C₁₉H₁₈ClN₅
- Key Differences :
- Core: Pyrazolo[1,5-a]pyridine (one fewer nitrogen atom in the fused ring).
- Position 4: Piperazine substituent linked via a methyl group.
Pyrazolo[1,5-a]pyrimidine Derivatives
Pyrazolo[1,5-a]pyrimidines share a similar fused-ring system but differ in nitrogen atom positioning.
tert-Butyl 4-(7-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl)piperazine-1-carboxylate (14d)
- Purity : 98.72%
- Key Features :
- Position 2: Piperazine-carboxylate group.
- Position 7: 3,4-Dimethoxyphenyl.
- Implications :
(7-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrimidin-2-yl)(4-methylpiperazin-1-yl)methanone (14i)
- Purity : 83%
- Key Features :
- Position 2: 4-Methylpiperazine linked via a carbonyl group.
Pyrazolo[1,5-a]quinoxaline Derivatives
TLR7 Antagonists (Pyrazolo[1,5-a]quinoxaline Series)
Anticancer Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidine 7c (IC₅₀ = 2.70 µM against HEPG2-1)
- Key Features :
- Substituted with a sulfonamide-diazenyl group.
Structural and Functional Analysis Table
Key Findings and Implications
Substituent Effects :
- Electron-donating groups (e.g., methoxy) improve solubility but may reduce membrane permeability.
- Hydrophobic groups (e.g., chlorobenzyl, alkyl chains) enhance target binding but require balancing with solubility modifiers .
Core Heterocycle Influence: Pyrazolo[1,5-a]pyrazines exhibit distinct electronic properties compared to pyrimidine or quinoxaline analogs, affecting charge distribution and bioactivity .
Synthetic Accessibility :
- Thioether-linked compounds (e.g., the target) may require specialized reagents (e.g., HBTU, DIEA) compared to ester or amide derivatives .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 4-[(2-Chlorobenzyl)thio]-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine?
The synthesis typically involves multi-step routes, including:
- Cyclization reactions : Starting from 3-aminopyrazole derivatives and 1,3-biselectrophilic compounds, followed by functionalization at position 4 via nucleophilic substitution or palladium-catalyzed cross-coupling .
- Thiolation : Introduction of the (2-chlorobenzyl)thio group via thiol-alkylation using Lawesson’s reagent or similar sulfur-transfer agents under inert atmospheres .
- Solvent optimization : Reactions are often conducted in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures (80–120°C) to enhance yield and regioselectivity .
Basic: Which analytical techniques are essential for structural characterization of this compound?
Key methods include:
- NMR spectroscopy : and NMR to confirm substitution patterns and regiochemistry, particularly for distinguishing pyrazolo[1,5-a]pyrazine core signals from aromatic substituents .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns, critical for detecting impurities or byproducts .
- X-ray crystallography : Resolves ambiguities in stereochemistry and crystal packing, especially when substituents introduce steric hindrance .
Advanced: How can reaction conditions be optimized for introducing substituents at position 4 of the pyrazolo[1,5-a]pyrazine core?
Optimization strategies include:
- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh)) for carbonylation or Suzuki-Miyaura coupling, with ligand tuning to minimize side reactions .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 2–4 hours) and improves regioselectivity for electron-deficient substituents .
- Solvent effects : Non-polar solvents (e.g., toluene) favor cyclization, while polar solvents (e.g., DMF) enhance nucleophilic substitution at position 4 .
Advanced: How can contradictions in spectral data during structural elucidation be resolved?
Approaches include:
- Cross-validation : Combining NMR, IR, and X-ray data to resolve ambiguities in aromatic proton assignments .
- Computational modeling : Density Functional Theory (DFT) calculations to predict chemical shifts and compare with experimental results .
- Isotopic labeling : -labeling of the pyrazolo ring to clarify nitrogen connectivity in complex spectra .
Advanced: What strategies are effective for designing analogs with enhanced bioactivity?
- Structure-Activity Relationship (SAR) studies : Systematic variation of substituents (e.g., replacing the 2-chlorobenzyl group with fluorinated analogs) to assess impact on target binding .
- Bioisosteric replacement : Substituting the thioether linkage with sulfonyl or sulfonamide groups to modulate solubility and metabolic stability .
- Fragment-based design : Using crystallographic data to identify key interactions (e.g., π-stacking with the pyrazolo core) for rational modifications .
Basic: What biological assays are used to evaluate the compound’s activity?
Common assays include:
- Enzyme inhibition assays : Testing against kinases or oxidoreductases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .
- Cell viability assays : MTT or resazurin-based protocols in cancer cell lines to screen for antiproliferative effects .
- Binding studies : Surface plasmon resonance (SPR) or fluorescence polarization to quantify target affinity .
Advanced: How can computational methods predict target interactions and mechanism of action?
- Molecular docking : AutoDock or Glide to model binding poses in kinase active sites, focusing on hydrogen bonding with the pyrazolo nitrogen atoms .
- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify critical interactions (e.g., hydrophobic packing with 3,4-dimethylphenyl) .
- Pharmacophore modeling : Map essential features (e.g., hydrogen bond acceptors at position 2) to guide analog synthesis .
Advanced: What challenges arise in crystallizing this compound, and how are they addressed?
Challenges include:
- Polymorphism : Multiple crystal forms due to flexible thioether linkage; addressed by slow evaporation in mixed solvents (e.g., hexane/ethyl acetate) .
- Solvent inclusion : Use of low-boiling-point solvents (e.g., dichloromethane) to avoid lattice defects .
- Temperature control : Gradual cooling (0.5°C/min) to promote nucleation and monocrystal growth .
Basic: How is purity and stability validated during storage and handling?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<0.5%) .
- Thermogravimetric analysis (TGA) : Assess decomposition temperature (>200°C confirms thermal stability) .
- Stability studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) monitored via LC-MS .
Advanced: How can reproducibility issues in multi-step synthesis be mitigated?
- Intermediate characterization : Rigorous QC (e.g., NMR) after each step to ensure correct progression .
- Reaction monitoring : In situ FTIR or Raman spectroscopy to track key intermediates (e.g., nitrile formation in carbonylation) .
- Batch consistency : Standardized protocols for solvent drying and catalyst activation to minimize variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
